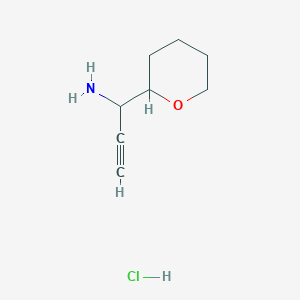

1-(Oxan-2-yl)prop-2-yn-1-amine hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“1-(Oxan-2-yl)prop-2-yn-1-amine hydrochloride” is a chemical compound with the CAS Number: 1989671-66-0 . It has a molecular weight of 175.66 . The IUPAC name for this compound is 1-(tetrahydro-2H-pyran-2-yl)prop-2-yn-1-amine hydrochloride .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C8H13NO.ClH/c1-2-7(9)8-5-3-4-6-10-8;/h1,7-8H,3-6,9H2;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical and Chemical Properties Analysis

This compound is a powder at room temperature . The compound is stored at room temperature and is shipped under normal conditions .科学的研究の応用

Overview of Organic and Inorganic By-Products in Water Treatment

The study by Rice and Gomez-Taylor (1986) discusses the formation of by-products from the reaction of strong oxidants with contaminants in drinking water treatment, focusing on organic and inorganic by-products. Although not directly related to 1-(Oxan-2-yl)prop-2-yn-1-amine hydrochloride, it highlights the broader context of chemical reactions in water treatment, including the formation of chloronitriles through reactions involving chlorine or chloramine with amine functions, which can subsequently hydrolyze into chloroacetic acids. This insight could be relevant for considering potential by-products or interactions involving similar chemical structures in water treatment processes (Rice & Gomez-Taylor, 1986).

Oxo Boron Clusters and Open Frameworks

Lin and Yang (2011) review recent advances in the synthesis and characterization of oxo boron clusters and their open frameworks, using different amine molecules among other agents. This research domain is pertinent when considering the utility of this compound in the synthesis or stabilization of novel materials, given the compound's potential as an amine reactant or stabilizing agent in the creation of complex borate structures with applications in catalysis, optics, and more (Lin & Yang, 2011).

Degradation of Nitrogen-Containing Compounds

The review by Bhat and Gogate (2021) on the degradation of nitrogen-containing compounds using advanced oxidation processes provides a comprehensive overview of dealing with recalcitrant nitrogen-containing pollutants. While the focus is not directly on this compound, understanding the mechanisms and efficiencies of various advanced oxidation processes for degrading amines and related compounds can inform potential environmental or waste treatment applications for this chemical or its derivatives (Bhat & Gogate, 2021).

Ferrate(VI) and (V) Oxidation of Organic Compounds

Sharma's review (2013) on the kinetics and mechanisms of ferrate(VI) and (V) oxidation of organic compounds, including amines, provides valuable insights into oxidative degradation pathways that could be relevant for understanding the reactivity and potential environmental impacts of this compound. This knowledge can help in assessing the compound's stability and reactivity under various conditions, informing its safe handling and potential applications (Sharma, 2013).

Efficient PFAS Removal by Amine-Functionalized Sorbents

The review by Ateia et al. (2019) on the use of amine-containing sorbents for PFAS removal underscores the significance of amine functional groups in environmental remediation applications. Given the structural relevance, this compound could potentially contribute to the development of novel sorbents for removing persistent organic pollutants from water, highlighting the compound's utility in environmental sciences (Ateia et al., 2019).

特性

IUPAC Name |

1-(oxan-2-yl)prop-2-yn-1-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO.ClH/c1-2-7(9)8-5-3-4-6-10-8;/h1,7-8H,3-6,9H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQDDAUSSPWCXRA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC(C1CCCCO1)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{3-benzyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}-5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole](/img/structure/B2576993.png)

![1-[4-(2-fluorobenzenesulfonyl)piperazin-1-yl]ethan-1-one](/img/structure/B2576994.png)

![Methyl 3-{[(2,3-dihydro-1-benzofuran-3-yl)methyl]sulfamoyl}-4-methoxybenzoate](/img/structure/B2577002.png)

![3-[3-(2-cyclopropyl-1H-1,3-benzodiazol-1-yl)azetidine-1-carbonyl]-N,N-dimethylaniline](/img/structure/B2577003.png)

![3-Tert-butyl-6-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyridazine](/img/structure/B2577006.png)

![3-methoxy-N-{3-[2-(3-methoxynaphthalene-2-amido)-1,3-thiazol-4-yl]phenyl}naphthalene-2-carboxamide](/img/structure/B2577007.png)

![N-[(2-Propan-2-yloxan-4-yl)methyl]prop-2-enamide](/img/structure/B2577012.png)

![2-[5-(2-Bromophenoxy)pyrimidin-4-yl]-5-ethoxyphenol](/img/structure/B2577013.png)